

Spectroscopic Profile of Dipsanoside A: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipsanoside A*

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For researchers, scientists, and professionals in drug development, this document provides a detailed guide to the spectroscopic data of **Dipsanoside A**, a complex tetrairidoid glucoside isolated from *Dipsacus asper*. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product.

Dipsanoside A was first isolated and characterized by Tian et al. in 2006, as detailed in their publication in *Organic Letters*.^[1] The structural elucidation of this intricate molecule was made possible through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This guide summarizes the key spectroscopic data and the experimental protocols utilized in its determination.

Mass Spectrometry Data

High-resolution mass spectrometry was instrumental in determining the molecular formula of **Dipsanoside A**. The data obtained via Electrospray Ionization (ESI) is presented below.

Ion	Formula	Calculated m/z	Found m/z
[M + Na] ⁺	C ₆₄ H ₈₈ O ₃₈ Na	1495.4751	1495.4748
[M + K] ⁺	C ₆₄ H ₈₈ O ₃₈ K	1511.4490	1511.4485

Nuclear Magnetic Resonance (NMR) Data

The structural backbone and stereochemistry of **Dipsanoside A** were elucidated using a suite of NMR experiments. The ^1H and ^{13}C NMR chemical shifts, recorded in deuterated methanol (CD_3OD), are detailed in the following tables.

^1H NMR Spectroscopic Data (500 MHz, CD_3OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Unit A1			
1	5.12	d	4.0
3	7.49	s	
5	3.29	m	
6a	5.85	dd	17.5, 1.5
6b	5.82	dd	10.5, 1.5
7	6.30	ddd	17.5, 10.5, 8.5
8	2.55	m	
9	2.45	m	
10	1.03	d	6.5
1'	4.75	d	8.0
Unit A2			
1	5.20	d	5.5
3	7.38	s	
5	3.29	m	
6a	5.85	dd	17.5, 1.5
6b	5.82	dd	10.5, 1.5
7	6.71	ddd	17.5, 10.5, 8.5
8	2.55	m	
9	2.45	m	
10	0.95	d	6.5
1'	4.72	d	8.0
Unit B1			

1	5.43	d	5.5
3	7.42	s	
5	3.29	m	
6a	4.25	m	
6b	4.15	m	
7	2.95	m	
8	2.05	m	
9	2.25	m	
10	1.10	d	7.0
1'	4.65	d	8.0
Unit B2			
1	5.52	d	4.0
3	7.39	s	
5	3.29	m	
6a	4.25	m	
6b	4.15	m	
7	2.95	m	
8	2.05	m	
9	2.25	m	
10	1.12	d	7.0
1'	4.68	d	8.0

¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

Position	Chemical Shift (δ , ppm)	Position	Chemical Shift (δ , ppm)
Unit A1	Unit B1		
1	98.9	1	97.5
3	153.2	3	152.7
4	113.1	4	111.9
5	33.1	5	38.1
6	135.5	6	70.1
7	120.6	7	48.2
8	44.1	8	42.5
9	47.5	9	52.1
10	14.3	10	15.1
11	169.4	11	168.2
1'	100.2	1'	100.5
2'	74.9	2'	75.1
3'	78.1	3'	78.2
4'	71.8	4'	71.9
5'	77.9	5'	78.0
6'	62.9	6'	63.0
Unit A2	Unit B2		
1	98.5	1	97.2
3	151.9	3	154.1
4	112.5	4	111.5
5	33.1	5	38.1
6	135.4	6	70.1

7	119.4	7	48.2
8	44.1	8	42.5
9	47.5	9	52.1
10	14.2	10	15.3
11	169.4	11	168.2
1'	100.8	1'	100.7
2'	75.2	2'	75.3
3'	78.3	3'	78.4
4'	72.0	4'	72.1
5'	78.1	5'	78.2
6'	63.1	6'	63.2

Experimental Protocols

The following is a summary of the experimental procedures used to obtain the spectroscopic data for **Dipsanoside A**.

Isolation and Purification: The air-dried roots of *Dipsacus asper* were extracted with 95% ethanol. The resulting extract was then partitioned between water and n-butanol. The n-butanol soluble fraction was subjected to column chromatography on macroporous resin (D101) and eluted with a gradient of ethanol in water. Further purification was achieved through repeated column chromatography on Sephadex LH-20 and RP-18, followed by preparative HPLC to yield pure **Dipsanoside A**.

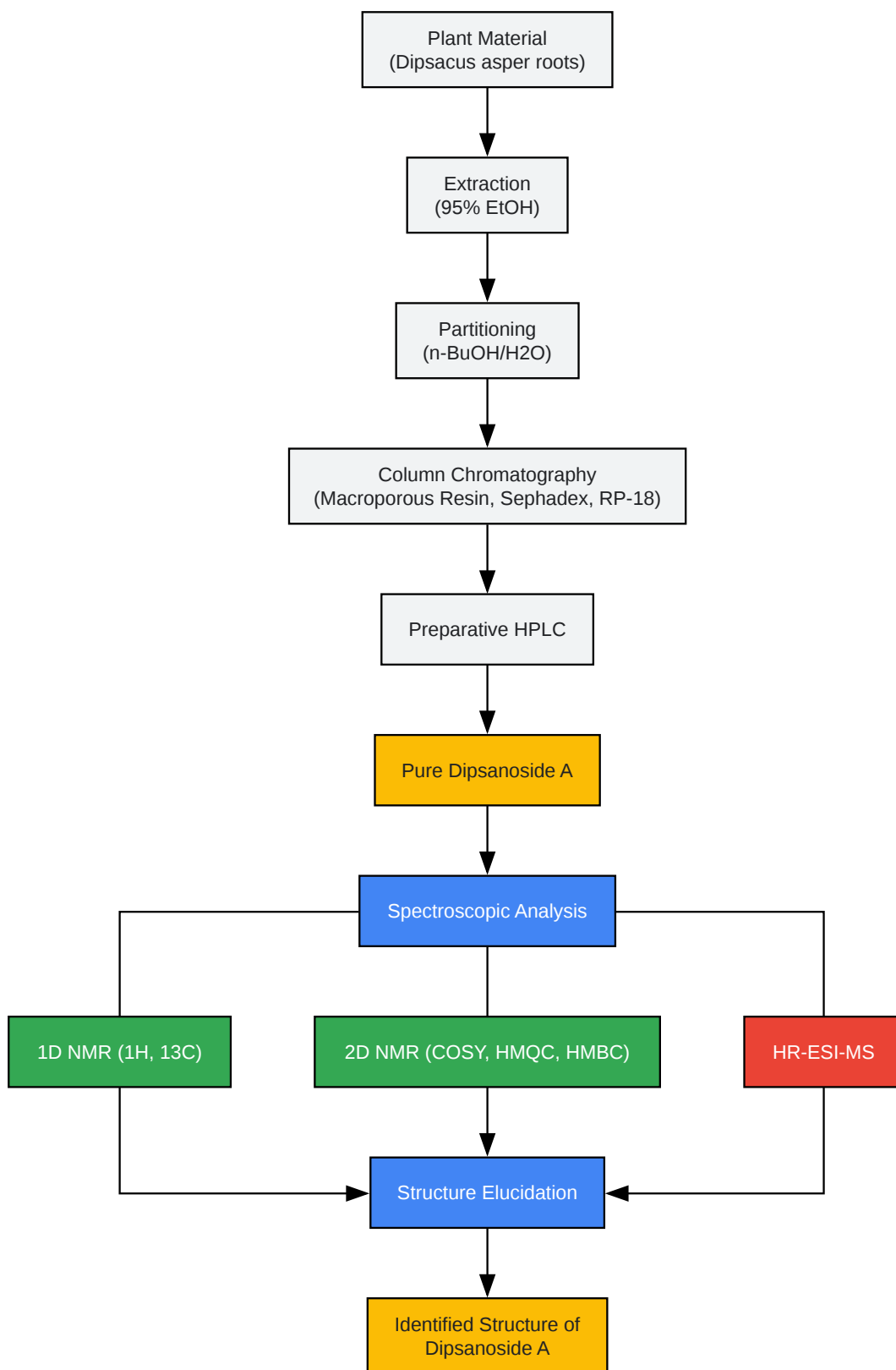
Spectroscopic Analysis:

- NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HMQC, HMBC) spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak of CD_3OD (δH 3.31, δC 49.0).

- Mass Spectrometry: High-resolution electrospray ionization mass spectra (HR-ESI-MS) were obtained on a Bruker APEX II FT-ICR mass spectrometer.

Workflow for Natural Product Characterization

The logical flow for the isolation and structural elucidation of a novel natural product like **Dipsanoside A** can be visualized as follows.



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Figure 1. General workflow for the isolation and structural elucidation of **Dipsanoside A**.

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References

- 1. pubs.acs.org [pubs.acs.org]
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